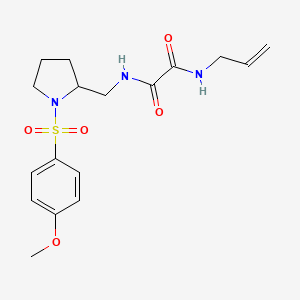

N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-3-10-18-16(21)17(22)19-12-13-5-4-11-20(13)26(23,24)15-8-6-14(25-2)7-9-15/h3,6-9,13H,1,4-5,10-12H2,2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZCVUATXJDNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide group through a condensation reaction between an oxalyl chloride derivative and the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group or the oxalamide moiety, potentially leading to the formation of amines or alcohols.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the sulfonyl group can produce thiols or sulfides.

Scientific Research Applications

Structural Characteristics

The molecular formula of N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is , with a molecular weight of approximately 381.4 g/mol. The compound features an allyl group, a pyrrolidine ring, and a sulfonamide moiety, which are known to enhance bioactivity by facilitating interactions with biological targets such as enzymes and receptors .

Pharmacological Applications

-

Antimicrobial Activity :

- The presence of the sulfonamide group suggests that this compound may exhibit antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and compounds with similar structures have been investigated for their efficacy against various pathogens.

-

Anticancer Potential :

- Preliminary studies indicate that oxalamide derivatives can exhibit anticancer activity. The structural components of this compound may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells or inhibiting tumor growth.

- Neurological Applications :

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Description |

|---|---|

| 1 | Formation of the pyrrolidine derivative through cyclization reactions involving appropriate precursors. |

| 2 | Introduction of the allyl group via nucleophilic substitution methods. |

| 3 | Coupling with oxalamide functionalities to form the final product. |

These synthetic routes allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar oxalamide derivatives:

- Antimicrobial Studies : A case study demonstrated that oxalamides showed significant activity against specific bacterial strains, indicating a promising avenue for developing new antibiotics based on the oxalamide scaffold.

- Cancer Research : Investigations into related compounds have revealed mechanisms by which they inhibit cancer cell proliferation, suggesting that this compound may share these properties .

- Neuroprotection : Research into neuroprotective agents has indicated that compounds structurally related to this compound can mitigate oxidative stress in neuronal cells, presenting a potential therapeutic application in neurodegenerative diseases .

Mechanism of Action

The mechanism by which N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide with structurally related compounds:

Key Observations

Sulfonyl Group Role :

- The 4-methoxyphenylsulfonyl group in the target compound and Sch225336 likely enhances solubility and receptor binding. Sch225336's bis-sulfonyl design contributes to its CB2 selectivity , whereas the target compound’s single sulfonyl group on a pyrrolidine ring may favor conformational flexibility for distinct interactions.

Oxalamide Core: Both the target compound and Compound 10 utilize an oxalamide backbone, which is known for hydrogen-bonding capabilities. However, Compound 10’s imidazolidinone substituents introduce rigid aromatic systems, contrasting with the target’s allyl and pyrrolidine groups, which may improve metabolic stability or synthetic accessibility.

Synthetic Feasibility :

- Compound 10 achieves an 86% yield , suggesting efficient coupling of bulky substituents. The absence of synthesis data for the target compound highlights a gap in comparative analysis.

The target compound’s lack of reported activity necessitates further studies to assess its receptor affinity or enzymatic inhibition.

Research Implications and Limitations

- Data Gaps : Melting points, solubility, and receptor-binding assays are critical missing parameters for a comprehensive comparison.

- Therapeutic Potential: Based on Sch225336’s precedent, the target compound could be explored in cannabinoid receptor studies or protease inhibition, leveraging its sulfonyl and oxalamide motifs.

Biological Activity

N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, identified by its CAS number 896286-67-2, is a compound belonging to the oxalamide class. This compound exhibits diverse biological activities and has potential therapeutic applications due to its unique structural features, including a pyrrolidine ring and a sulfonyl group.

Structural Characteristics

The molecular formula of this compound is C17H23N3O5S, with a molecular weight of 381.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O5S |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 896286-67-2 |

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. This interaction can inhibit critical signaling pathways, leading to effects such as apoptosis in cancer cells. The sulfonyl group enhances binding affinity, while the pyrrolidine moiety contributes to the compound's overall pharmacological profile .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related oxalamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The antimicrobial potential of oxalamides has been explored, with some derivatives demonstrating efficacy against bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Case Studies and Research Findings

Several studies have evaluated the biological activities of oxalamides, including N1-allyl-N2-(substituted) derivatives:

- Antimalarial Activity : A series of pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for antimalarial activity, showing promising results with IC50 values indicating effective inhibition against Plasmodium falciparum strains .

- Cytotoxicity Profiles : In vitro studies have assessed the cytotoxicity of various oxalamide derivatives on human cancer cell lines (e.g., HepG2), revealing significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin.

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications on the pyrrolidine ring and sulfonyl group can enhance biological activity, suggesting pathways for optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives and 4-methoxyphenylsulfonyl chloride. Key steps include sulfonylation of the pyrrolidine ring, alkylation with allyl groups, and oxalamide coupling. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) is critical. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

- Optimization : Microwave-assisted synthesis reduces reaction times, while continuous flow reactors improve scalability and reduce side products .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and stability?

- Structural Confirmation : Use 1H/13C NMR (in DMSO-d6 or CDCl3) to verify the sulfonyl, pyrrolidine, and oxalamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves 3D conformation if single crystals are obtainable .

- Stability Testing : Monitor degradation under stress conditions (pH 1–13, 40–80°C) via HPLC-UV and track thermal stability with TGA/DSC .

Q. What are the solubility and formulation considerations for in vitro assays?

- Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, ethanol, or DMF. For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to <0.1% DMSO to avoid cytotoxicity .

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC50 variability)?

- Experimental Design : Standardize assay conditions (e.g., buffer pH, ATP concentration for kinase assays). Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and validate target engagement independently .

- Data Analysis : Apply nonlinear regression models (e.g., Hill equation) to account for allosteric effects. Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies optimize the compound’s selectivity for RORγ over related nuclear receptors?

- Structural Modifications : Introduce substituents at the allyl or sulfonyl groups to exploit RORγ’s hydrophobic ligand-binding pocket. Use molecular docking (software: AutoDock Vina) to predict interactions with key residues (e.g., H479, Y502) .

- In Vitro Testing : Screen against a panel of nuclear receptors (PPARγ, LXR) using TR-FRET assays. Prioritize analogs with >50-fold selectivity .

Q. How can conflicting results in anti-inflammatory vs. cytotoxic activity be addressed?

- Dose-Response Analysis : Perform MTT assays on primary immune cells (e.g., PBMCs) and cancer lines (e.g., HepG2) to establish therapeutic windows. Use RNA-seq to identify off-target pathways (e.g., apoptosis genes) at cytotoxic doses .

- Mechanistic Studies : Knock out RORγ in cell lines via CRISPR-Cas9 to isolate its role in observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.